molecular formula C11H12N2O2 B2962369 6,7-Dimethoxyquinolin-3-amine CAS No. 87199-82-4

6,7-Dimethoxyquinolin-3-amine

Cat. No.: B2962369
CAS No.: 87199-82-4
M. Wt: 204.229
InChI Key: KUURJKFCQSUOFM-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinolin-3-amine: is a heterocyclic aromatic amine with the molecular formula C11H12N2O2 It is a derivative of quinoline, characterized by the presence of methoxy groups at the 6th and 7th positions and an amino group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinolin-3-amine typically involves the functionalization of quinoline derivatives. One common method is the Friedländer synthesis , which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include heating under reflux and the use of solvents like ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or solvent-free reactions . These methods not only enhance the yield but also reduce the environmental impact by minimizing the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxyquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and various substituted quinolines .

Scientific Research Applications

6,7-Dimethoxyquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit DNA synthesis by binding to enzyme-DNA complexes, stabilizing DNA strand breaks, and blocking the progress of the replication fork .

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethoxyquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at the 6th and 7th positions and the amino group at the 3rd position make it a versatile compound for various applications .

Properties

IUPAC Name

6,7-dimethoxyquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-10-4-7-3-8(12)6-13-9(7)5-11(10)15-2/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUURJKFCQSUOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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